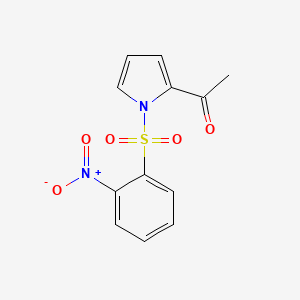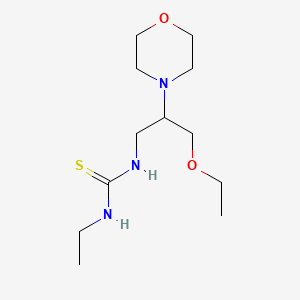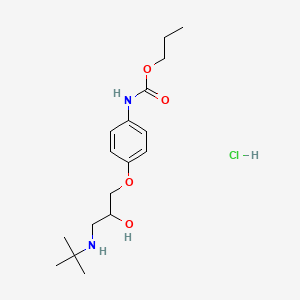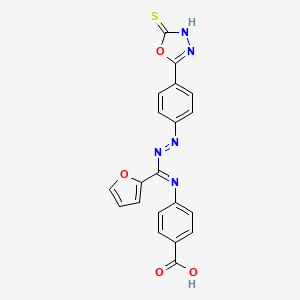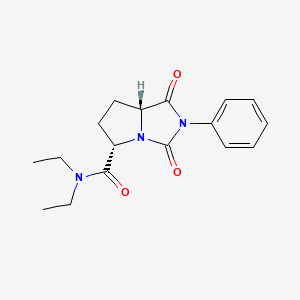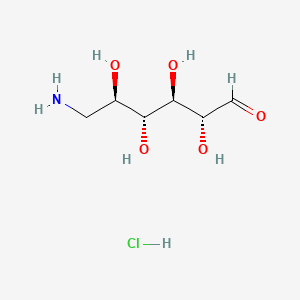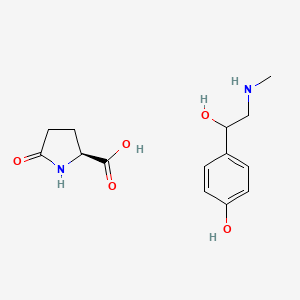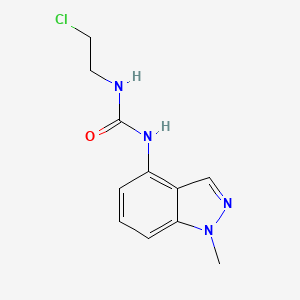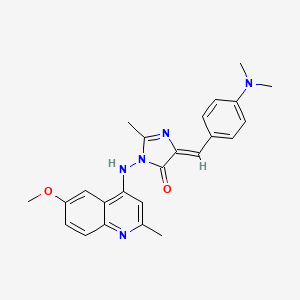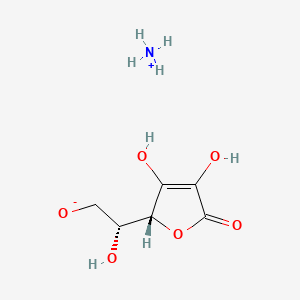
Ammonium isoascorbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium isoascorbate is a chemical compound with the molecular formula C6H11NO6 and a molecular weight of 193.15 g/mol . It is a crystalline powder that is soluble in water. This compound is derived from isoascorbic acid, which is an epimer of ascorbic acid (vitamin C). This compound is primarily used in various industrial applications due to its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium isoascorbate is typically synthesized by reacting isoascorbic acid with ammonia. The reaction involves the formation of a monoammonium salt of isoascorbic acid. The general reaction can be represented as follows:
Isoascorbic Acid+Ammonia→Ammonium Isoascorbate
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of isoascorbic acid with ammonia under specific conditions to ensure high yield and purity. The reaction is usually carried out in aqueous solution, and the product is then crystallized and purified .
Chemical Reactions Analysis
Types of Reactions: Ammonium isoascorbate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydroisoascorbic acid.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed:
Oxidation: Dehydroisoascorbic acid.
Reduction: Various reduced forms depending on the specific reaction.
Substitution: Substituted isoascorbates with different functional groups
Scientific Research Applications
Ammonium isoascorbate has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and antioxidant in various chemical reactions.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in preventing oxidative stress-related diseases.
Industry: Utilized in food preservation and cosmetics due to its antioxidant properties .
Mechanism of Action
The mechanism of action of ammonium isoascorbate primarily involves its antioxidant properties. It acts by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its antioxidant action include the reduction of ROS and the regeneration of other antioxidants .
Comparison with Similar Compounds
Ascorbic Acid (Vitamin C): Both ascorbic acid and isoascorbic acid are epimers and share similar antioxidant properties.
Isoascorbic Acid: The parent compound of ammonium isoascorbate, also known for its antioxidant properties.
Quaternary Ammonium Salts: These compounds share the ammonium group but have different applications, primarily as disinfectants and surfactants .
Uniqueness: this compound is unique due to its specific antioxidant properties and its ability to act as a reducing agent in various chemical reactions. Its solubility in water and stability under different conditions make it a versatile compound for industrial and research applications.
Properties
CAS No. |
93858-76-5 |
|---|---|
Molecular Formula |
C6H11NO6 |
Molecular Weight |
193.15 g/mol |
IUPAC Name |
azanium;(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethanolate |
InChI |
InChI=1S/C6H7O6.H3N/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1H2;1H3/q-1;/p+1/t2-,5-;/m1./s1 |
InChI Key |
GQYHDFIXEPEHIC-RKJRWTFHSA-O |
Isomeric SMILES |
C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)[O-].[NH4+] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


